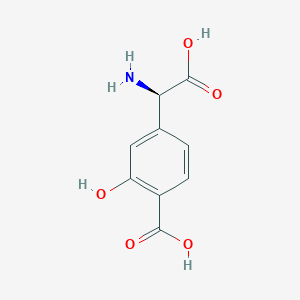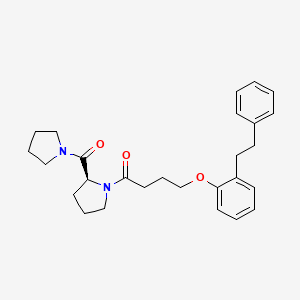
N-Tetradecyl-beta-alanine, diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tetradecyl-beta-alanine, diethanolamine salt is a compound that combines the properties of N-tetradecyl-beta-alanine and diethanolamine. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations that require emulsification, foaming, and detergency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tetradecyl-beta-alanine, diethanolamine salt typically involves the reaction of N-tetradecyl-beta-alanine with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield. The product is then purified through various techniques such as crystallization, filtration, and drying to obtain the final compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
N-Tetradecyl-beta-alanine, diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-Tetradecyl-beta-alanine, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the emulsification and stabilization of reactants.
Biology: The compound is used in biological studies for its antimicrobial properties, helping to inhibit the growth of certain bacteria and fungi.
Medicine: It is explored for its potential therapeutic applications, including its use in drug formulations and delivery systems.
Industry: The compound is used in the formulation of personal care products, cleaning agents, and other industrial applications where surfactant properties are required.
Mecanismo De Acción
The mechanism of action of N-tetradecyl-beta-alanine, diethanolamine salt involves its ability to interact with biological membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also interacts with various molecular targets and pathways, including enzymes and receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Octyl diethanolamine
- N-Decyl diethanolamine
- N-Dodecyl diethanolamine
Uniqueness
N-Tetradecyl-beta-alanine, diethanolamine salt is unique due to its specific chain length and combination of functional groups, which provide it with distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
65104-54-3 |
|---|---|
Fórmula molecular |
C21H46N2O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;3-(tetradecylamino)propanoic acid |
InChI |
InChI=1S/C17H35NO2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20;6-3-1-5-2-4-7/h18H,2-16H2,1H3,(H,19,20);5-7H,1-4H2 |
Clave InChI |
DZLADQJYQHRVSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNCCC(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


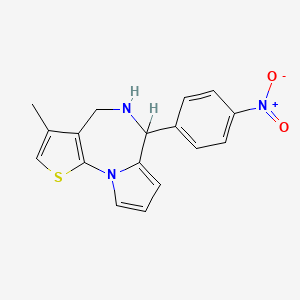

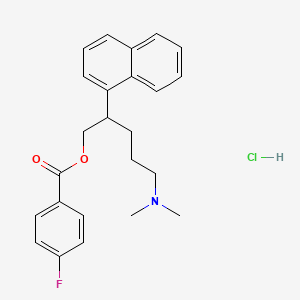
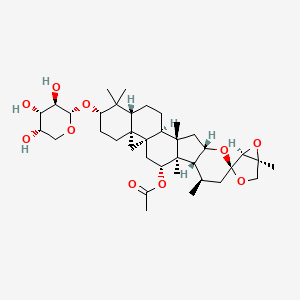
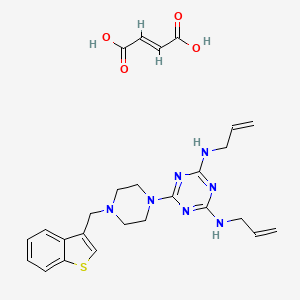
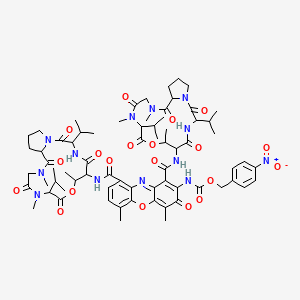
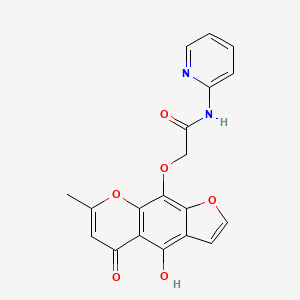
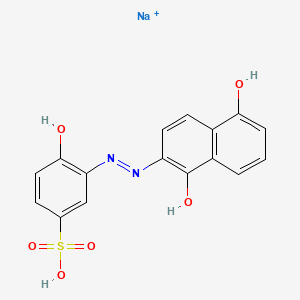

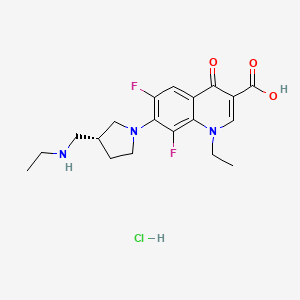
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
